

Key structural features of 7-Methoxybenzofuran-2-carboxylic acid.

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Compound of Interest

Compound Name: 7-Methoxybenzofuran-2-carboxylic acid

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An In-Depth Technical Guide to the Core Structural Features of **7-Methoxybenzofuran-2-carboxylic Acid**

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.^{[1][2]} Its prevalence in molecules exhibiting a wide spectrum of pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—has cemented its status as a "privileged scaffold" in medicinal chemistry.^{[3][4][5]} This guide focuses on a specific, highly valuable derivative: **7-Methoxybenzofuran-2-carboxylic acid**.

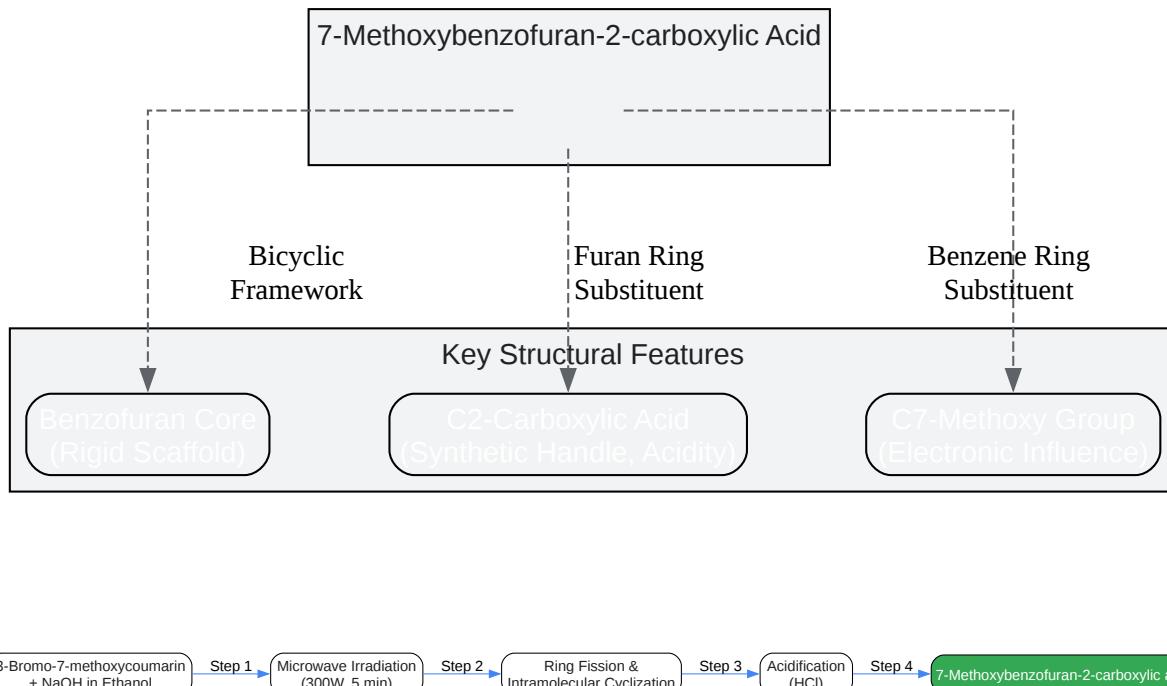
With the molecular formula $C_{10}H_8O_4$ and a molecular weight of 192.17 g/mol, this compound serves not only as a subject of academic interest but as a pivotal building block in the synthesis of complex pharmaceutical agents.^{[6][7]} The strategic placement of its methoxy and carboxylic acid functional groups on the rigid benzofuran core imparts distinct chemical and physical properties. Understanding these features is paramount for its effective utilization in drug design and development. This document provides a comprehensive analysis of its molecular architecture, synthetic pathways, spectroscopic signature, and the functional implications of its key structural components.

Molecular Architecture and Key Functional Groups

The structure of **7-Methoxybenzofuran-2-carboxylic acid** is defined by three principal components: the bicyclic benzofuran core, a carboxylic acid substituent at the 2-position, and a methoxy group at the 7-position.[8]

- The Benzofuran Core: This planar, aromatic system provides a rigid framework, which is essential for orienting substituents in a defined three-dimensional space for optimal interaction with biological targets.
- The 2-Carboxylic Acid Group (-COOH): Positioned on the electron-rich furan ring, this group is the primary site for chemical modification. It acts as a versatile synthetic handle, allowing for the formation of esters, amides, and other derivatives to modulate properties like solubility, bioavailability, and target affinity.[1][3] Its acidic nature also governs the molecule's ionization state at physiological pH.
- The 7-Methoxy Group (-OCH₃): Located on the benzene portion of the scaffold, this electron-donating group influences the electronic distribution across the aromatic system. This can impact the molecule's reactivity, metabolic stability, and binding interactions.

The formal IUPAC name for this compound is 7-methoxy-1-benzofuran-2-carboxylic acid.[8]



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